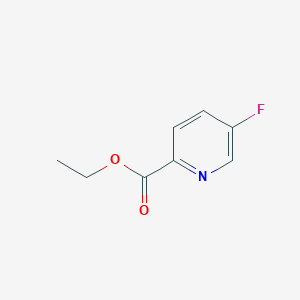
Ethyl 5-fluoropyridine-2-carboxylate
Cat. No. B126328
Key on ui cas rn:
148541-70-2
M. Wt: 169.15 g/mol
InChI Key: AHMGOYHQXHQSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09238647B2
Procedure details


To a degassed solution of ethyl alcohol (400 mL) in a Parr steel bomb was added sodium acetate (43.3 g, 528 mmol), 2-bromo-5-fluoropyridine (20 g, 114 mmol), 1,1′-bis(diphenylphosphino)ferrocene (2.27 g, 4.09 mmol) and palladium acetate (204 mg, 0.91 mmol). The vessel was put under nitrogen and sealed with Parr top. The atmosphere was displaced with carbon monoxide gas and the pressure was adjusted to 300 psi. The mixture was heated to 90° C. After 3 h, the pressure dropped to below 100 psi. The vessel was cooled to ambient temperature and the reaction was repressurized with carbon monoxide to 300 psi. The vessel was heated to 90° C. for an additional 4 h. The vessel was cooled to ambient temperature and the remaining carbon monoxide was vented. The mixture was concentrated to half of the volume. Ethyl acetate (500 mL) and water (300 mL) were added. The organic layer was isolated and the aqueous layer was extracted with ethyl acetate (2×). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→70% hexanes/ethyl acetate) gave the title compound. MS 170.0 (M+1).



[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four






Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].BrC1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][N:8]=1.[C]=O.[CH2:16](O)[CH3:17]>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:13][C:10]1[CH:11]=[CH:12][C:2]([C:1]([O:4][CH2:16][CH3:17])=[O:3])=[N:8][CH:9]=1 |f:0.1,5.6.7,8.9.10,^3:13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Four
[Compound]
|
Name
|
steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
43.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
2.27 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
|
Name
|
|
|
Quantity
|
204 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed with Parr top
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the pressure dropped to below 100 psi
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The vessel was cooled to ambient temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The vessel was heated to 90° C. for an additional 4 h
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The vessel was cooled to ambient temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated to half of the volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (500 mL) and water (300 mL) were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was isolated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by silica gel chromatography (100% hexanes→70% hexanes/ethyl acetate)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
